N-[2-[4-[1-(4-chlorophenyl)ethyl]piperazin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide
Description
N-[2-[4-[1-(4-chlorophenyl)ethyl]piperazin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide is a chemical compound known for its significant biological activities. It is a derivative of piperazine, a heterocyclic organic compound that has been widely studied for its pharmacological properties. This compound is particularly noted for its potential as a selective dopamine D4 receptor ligand, making it a subject of interest in neuropharmacology .
Properties
IUPAC Name |
N-[2-[4-[1-(4-chlorophenyl)ethyl]piperazin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3O2/c1-14(15-5-7-16(20)8-6-15)22-9-11-23(12-10-22)17(24)13-21-18(25)19(2,3)4/h5-8,14H,9-13H2,1-4H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFJCEQTXRFQOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)N2CCN(CC2)C(=O)CNC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-[1-(4-chlorophenyl)ethyl]piperazin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide typically involves the reaction of 4-chlorophenyl ethyl piperazine with 2-oxoethyl-2,2-dimethylpropanamide under controlled conditions. The process often requires the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to maximize yield while minimizing impurities, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-[1-(4-chlorophenyl)ethyl]piperazin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: DMSO, ethanol, water.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-[4-[1-(4-chlorophenyl)ethyl]piperazin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Studied for its interactions with biological receptors, particularly dopamine receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as schizophrenia and Parkinson’s disease.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds
Mechanism of Action
The compound exerts its effects primarily through its interaction with dopamine D4 receptors. It acts as a selective ligand, binding to these receptors and modulating their activity. This interaction influences various neural pathways, potentially altering neurotransmitter release and receptor sensitivity. The precise molecular targets and pathways involved include the dopaminergic signaling pathways, which are crucial in regulating mood, cognition, and motor functions .
Comparison with Similar Compounds
Similar Compounds
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: Another selective dopamine D4 receptor ligand with similar pharmacological properties.
Cetirizine ethyl ester dihydrochloride: A related compound used as an antihistamine.
Uniqueness
N-[2-[4-[1-(4-chlorophenyl)ethyl]piperazin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide is unique due to its specific structural features that confer high selectivity and affinity for dopamine D4 receptors. This selectivity makes it a valuable tool in neuropharmacological research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
